molecular formula C17H14FN5O2S3 B6477891 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-fluoro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide CAS No. 2640975-64-8

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-fluoro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide

Cat. No.: B6477891
CAS No.: 2640975-64-8
M. Wt: 435.5 g/mol
InChI Key: LVACVJWHGMJOSI-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-fluoro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C17H14FN5O2S3 and its molecular weight is 435.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.02936639 g/mol and the complexity rating of the compound is 622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-fluoro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

The compound's molecular formula is C17H14FN5O2SC_{17}H_{14}FN_{5}O_{2}S with a molecular weight of 435.5 g/mol. Its structure includes a bithiophene moiety and a tetrazole ring, which are known to enhance biological activity through various mechanisms.

Property Value
Molecular FormulaC17H14FN5O2S
Molecular Weight435.5 g/mol
CAS Number2640975-64-8
StructureStructure

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study evaluating the cytotoxicity of various derivatives found that compounds containing tetrazole and sulfonamide groups can induce apoptosis in cancer cell lines such as A549 (lung cancer) and CaCo-2 (colon cancer) cells. The presence of the tetrazole ring is particularly noted for its ability to enhance apoptotic activity by increasing early and late apoptosis rates significantly compared to controls .

The proposed mechanism of action involves the interaction of the compound with cellular pathways that regulate apoptosis and cell proliferation. The sulfonamide group may play a role in inhibiting specific enzymes involved in cancer cell metabolism or signaling pathways. Additionally, the presence of fluorine in the structure may enhance lipophilicity and cellular uptake, further contributing to its biological efficacy .

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds:

  • Cytotoxicity Studies : A study highlighted that derivatives containing tetrazole showed IC50 values as low as 1.02 μM against Entamoeba histolytica, suggesting potential for treating parasitic infections alongside anticancer applications .
  • Apoptosis Induction : In vitro studies demonstrated that derivatives of sulfonamides can significantly increase apoptotic markers in treated cell lines. For instance, one derivative showed a late apoptosis induction rate of 37.8% in A549 cells, compared to only 7.3% in untreated controls .
  • Inflammatory Response Modulation : Another study indicated that compounds similar to this sulfonamide could inhibit interleukin secretion by up to tenfold in certain cell lines, suggesting anti-inflammatory properties as well .

Scientific Research Applications

Organic Electronics

The bithiophene moiety provides excellent charge transport properties, making this compound suitable for use in organic semiconductors. Its application in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) is of particular interest due to its potential to improve device efficiency.

Medicinal Chemistry

Research indicates that compounds with similar structures can exhibit significant biological activities. The tetrazole group is known for its ability to mimic carboxylic acids in biological systems, potentially allowing the compound to interact with various protein targets involved in disease processes. Preliminary studies suggest it may have applications as an anti-inflammatory or anti-cancer agent.

Chemical Synthesis

This compound can serve as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, facilitating the development of new materials with tailored properties.

Case Study 1: Organic Photovoltaics

A study investigated the use of similar bithiophene-based compounds in OPVs. The results demonstrated that incorporating such compounds into the active layer significantly increased the power conversion efficiency due to improved charge mobility and light absorption characteristics.

Case Study 2: Anticancer Activity

In vitro studies have shown that compounds containing the tetrazole moiety exhibit cytotoxic effects against several cancer cell lines. Further research is needed to elucidate the specific mechanisms of action and optimize their therapeutic potential.

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesApplications
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-fluoro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamideBithiophene unit, fluoro group, tetrazoleOrganic electronics, medicinal chemistry
N-(2-{[3,3'-bithiophene]-5-yl}ethyl)-4-fluoro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamideSimilar bithiophene unitPotentially similar applications
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-fluoro-benzamideBithiophene unit without tetrazoleOrganic synthesis

Table 2: Synthesis Pathways

StepDescription
Step 1Synthesis of bithiophene via palladium-catalyzed coupling reactions
Step 2Functionalization with ethyl chain through Friedel-Crafts alkylation
Step 3Formation of sulfonamide bond with appropriate reagents

Properties

IUPAC Name

4-fluoro-3-(2H-tetrazol-5-yl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN5O2S3/c18-14-5-4-12(10-13(14)17-20-22-23-21-17)28(24,25)19-8-7-11-3-6-16(27-11)15-2-1-9-26-15/h1-6,9-10,19H,7-8H2,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVACVJWHGMJOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)C4=NNN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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